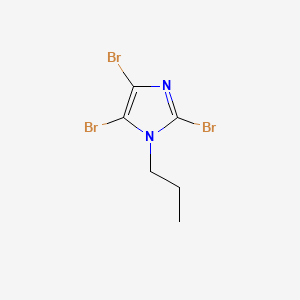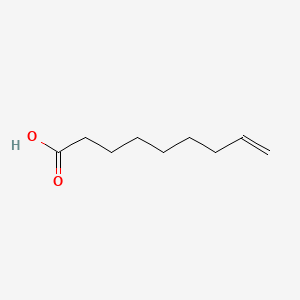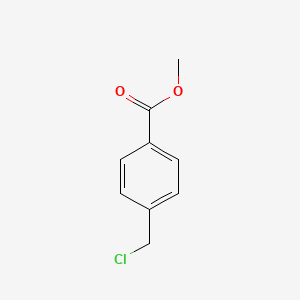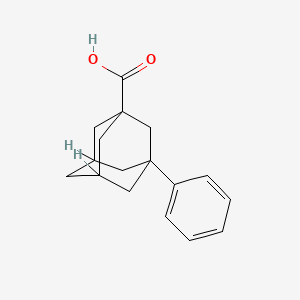![molecular formula C10H13NO2 B1345177 2-(2,3-二氢-苯并[1,4]二氧-2-基)-乙胺 CAS No. 87086-36-0](/img/structure/B1345177.png)
2-(2,3-二氢-苯并[1,4]二氧-2-基)-乙胺
描述
The compound "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" is a chemical structure that is related to various substituted phenols and benzoxazine derivatives. Although the specific compound is not directly mentioned in the provided papers, the related structures and their properties can give insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the condensation of hexakis(methoxymethyl)melamine (HMMM) with substituted phenols, as seen in the synthesis of substituted 2,4,6-tris[3,4-dihydro-1,3-(2H)-benzoxazin-3-yl]-s-triazine derivatives . This process is catalyzed by dinonylnaphthalenedisulfonic acid (DNNDSA) and carried out in refluxing p-xylene. Such methods could potentially be adapted for the synthesis of "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" by choosing appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" has been studied using various spectroscopic techniques. For instance, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was explored, revealing that the benzoxazole ring systems are almost planar . Such analysis is crucial for understanding the three-dimensional conformation and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds include thermal cross-linking reactions, as suggested by differential scanning calorimetry (DSC) studies for benzoxazines made from 4-substituted phenols . This indicates that "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" might also undergo similar thermal reactions, which could be relevant for its applications in materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" have been characterized by various analytical techniques. For example, the crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, which is a powerful tool for elucidating the arrangement of atoms within a molecule . Additionally, spectroscopic properties such as infrared, 1H and 13C NMR, mass spectroscopy, and elemental analysis provide detailed information about the molecular composition and structure .
科学研究应用
1. Rhodium (III)-Catalyzed [3 + 2] Spiroannulation
- Application Summary: This research focuses on the synthesis of highly rigid spirolactones using Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates .
- Methods of Application: The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization . In this approach, two C–C and C–O bonds are formed in a single step .
- Results: The process has been developed for the synthesis of highly rigid spirolactones in good yields with high regioselectivity .
2. Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
3. Anodic Oxidation of Hydroxytyrosol
- Application Summary: The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture .
- Methods of Application: 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios, through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
- Results: The process resulted in the production of 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives in good to high overall yields (65–90%) and 1:3 ratios .
4. Aerobic Bacterial Transformation and Biodegradation of Dioxins
- Application Summary: This research focuses on the aerobic bacterial transformation and biodegradation of dioxins, a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins .
- Methods of Application: The bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways .
- Results: Information on the diversity of bacteria with aerobic dioxin degradation capability has accumulated over the years and efforts have been made to harness this fundamental knowledge to cleanup dioxin-polluted soils .
5. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine
- Application Summary: This research focuses on the formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone .
6. Synthesis, Antibacterial and Anticancer Activity of 1,2-Substituted 2,3-Dihydro Compounds
- Application Summary: This research focuses on the synthesis of a series of new 1,2-substituted 2,3-dihydro compounds .
- Methods of Application: The compounds were synthesized and characterized by IR and NMR (1H, 13C, and 31P) spectral analysis .
- Results: The resulting compounds were studied for their antibacterial and antiproliferative activity .
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDRHBDWACXXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007333 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine | |
CAS RN |
87086-36-0 | |
| Record name | [2-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)ethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87086-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-2-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087086360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



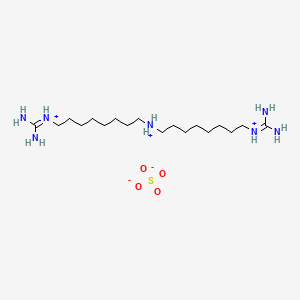
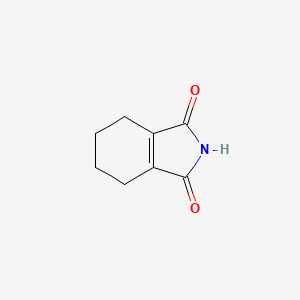


![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)
